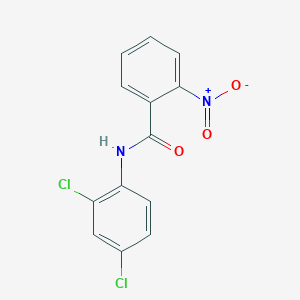

N-(2,4-dichlorophenyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-Dichlorophenyl)-2-nitrobenzamide is a benzamide derivative synthesized via a two-step reaction. Initially, 2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in dry toluene to form 2-nitrobenzoyl chloride. This intermediate reacts with 2,4-dichloroaniline in the presence of triethylamine to yield the target compound . Structural elucidation is achieved through FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, confirming the presence of characteristic functional groups: the nitro group (NO₂) at the benzamide’s ortho position and dichlorophenyl substitution at the N-atom .

The compound’s molecular formula is C₁₃H₈Cl₂N₂O₃, with a molecular weight of 311.12 g/mol. Its structure features strong electron-withdrawing groups (Cl, NO₂), influencing its electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking in crystalline states .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(2,4-Dichlorphenyl)-2-nitrobenzamid beinhaltet typischerweise die Nitrierung von 2,4-Dichloranilin, gefolgt von einer Amidbildungsreaktion. Die Nitrierung kann mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt werden. Die resultierende Nitroverbindung wird dann mit Benzoylchlorid in Gegenwart einer Base wie Pyridin umgesetzt, um das gewünschte Amid zu bilden.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Synthese dieser Verbindung unter Verwendung von Mikroreaktorsystemen mit kontinuierlichem Fluss optimiert werden. Diese Systeme verbessern die Reaktionsausbeute und -effizienz, indem sie den Stofftransport optimieren und eine präzise Kontrolle der Reaktionsparameter ermöglichen .

Arten von Reaktionen:

Oxidation: Die Nitrogruppe in N-(2,4-Dichlorphenyl)-2-nitrobenzamid kann Reduktionsreaktionen eingehen, um entsprechende Amine zu bilden.

Reduktion: Die Verbindung kann mit Reagenzien wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators reduziert werden.

Substitution: Der Dichlorphenylring kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat können als Oxidationsmittel verwendet werden.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid kann verwendet werden.

Substitution: Nucleophile wie Natriummethoxid oder Natriumethoxid können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Reduktion: Das Hauptprodukt ist das entsprechende Amin.

Substitution: Die Produkte hängen vom verwendeten Nucleophil ab und führen zu verschiedenen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that N-(2,4-dichlorophenyl)-2-nitrobenzamide exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, which is crucial for bacterial survival .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Properties

The compound also demonstrates antifungal activity. In vitro studies have shown that it can inhibit the growth of fungi such as Trichophyton mentagrophytes and Candida albicans. The antifungal mechanism is believed to involve interference with fungal cell membrane integrity .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton mentagrophytes | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Antidiabetic Applications

Recent studies have explored the potential of this compound as an antidiabetic agent. It has been shown to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like nitro enhances its inhibitory potency against these enzymes .

Table 3: Antidiabetic Activity of this compound

| Enzyme | IC50 Value (µM) |

|---|---|

| α-Glucosidase | 25 |

| α-Amylase | 30 |

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The compound was tested on various cancer cell lines, including SK-N-MC neuroepithelioma cells, where it demonstrated cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutic agents .

Table 4: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| SK-N-MC | 15 |

| MCF-7 | 20 |

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2,4-dichlorophenyl)-2-nitrobenzamide with analogous benzamide derivatives in terms of synthesis, structural features, and physicochemical properties.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Comparisons

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 2-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. Comparatively, 2-chloro-5-nitro substitution in C₁₃H₇ClF₂N₂O₃ introduces steric hindrance and alters π-π stacking .

- Halogen Variations : Replacing chlorine with bromine (as in C₁₃H₉BrN₂O₃ ) increases molecular weight and polarizability, affecting crystal packing . Fluorine substitution (e.g., C₁₃H₇ClF₂N₂O₃ ) reduces steric bulk but enhances metabolic stability in drug design .

- Hydrogen Bonding: The hydroxyl group in C₁₃H₈Cl₂N₂O₄ enables strong intermolecular O–H···O hydrogen bonds, improving crystallinity compared to the non-hydroxylated target compound . In C₁₃H₉BrN₂O₃, N–H···O and C–H···O interactions form R₄⁴(24) ring motifs, distinct from the target’s N–H···Cl bonding .

Biologische Aktivität

N-(2,4-Dichlorophenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzamide structure with two chlorine substituents and a nitro group. The presence of these functional groups contributes to its reactivity and biological activity. The molecular formula is C13H8Cl2N2O3, and its molecular weight is approximately 307.12 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. By blocking this pathway, the compound may reduce inflammation associated with various diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. It appears to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Case Studies and Experimental Data

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

-

Antimicrobial Activity :

- In vitro assays showed that the compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating moderate potency.

- Anticancer Activity :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-2-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a two-step process:

Reacting 2-nitrobenzoic acid derivatives with thionyl chloride in dry toluene to form an intermediate acyl chloride.

Coupling the intermediate with 2,4-dichloroaniline in the presence of triethylamine as a base .

- Optimization : Key parameters include solvent choice (e.g., toluene for reflux stability), stoichiometric ratios (1:1.2 for amine:acyl chloride), and reaction time (30–60 minutes for intermediate formation). Monitoring via TLC ensures completion .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns and nitro group positioning .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm−1) and nitro (NO2, ~1520 cm−1) stretches .

- Elemental Analysis : Validate purity (>95%) and molecular formula accuracy .

Q. What initial biological activity screenings are recommended for this compound?

- Assays :

- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).

- Enzyme Inhibition : Target nitroreductases or cytochrome P450 isoforms due to the nitro group’s redox activity .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

- Approach :

- Compare unit cell parameters (e.g., a = 10.4122 Å vs. literature values) and space group symmetry .

- Validate using Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, π–π stacking) .

Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) at the nitrobenzamide para-position to improve electrophilicity .

- Replace the 2,4-dichlorophenyl group with heterocycles (e.g., 1,3,4-oxadiazole) to enhance antimicrobial potency .

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Protocol :

Optimize geometry using B3LYP/6-311++G(d,p) basis sets.

Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .

Correlate with experimental UV-Vis spectra (λmax ~300 nm) .

Q. What experimental designs address low yields or impurities in large-scale synthesis?

- Troubleshooting :

- Impurity Source : Hydrolysis of the nitro group under acidic conditions. Mitigate by using anhydrous solvents and inert atmospheres .

- Purification : Gradient column chromatography (hexane:ethyl acetate, 7:3) or recrystallization from ethanol .

Q. How to design stability studies under varying pH and temperature conditions?

- Protocol :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .

- pH Stability : Assess solubility and decomposition in buffers (pH 1–13) using UV-spectrophotometry .

Q. What advanced crystallography techniques resolve ambiguities in molecular packing?

- Methods :

- High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts .

- Charge Density Analysis : Map electron density around the nitro group to assess resonance effects .

Q. How to address conflicting bioactivity data across different assays?

- Resolution :

- Methodological Consistency : Standardize assay protocols (e.g., incubation time, cell lines).

- Control Compounds : Use known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate results .

- Meta-Analysis : Compare IC50 values across studies, adjusting for solvent/DMSO interference .

Eigenschaften

Molekularformel |

C13H8Cl2N2O3 |

|---|---|

Molekulargewicht |

311.12 g/mol |

IUPAC-Name |

N-(2,4-dichlorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |

InChI-Schlüssel |

YDNSNBQUGLSJRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.